molecular formula C4H7NO4S B14901155 1,1-dioxo-1,2-thiazolidine-4-carboxylic acid

1,1-dioxo-1,2-thiazolidine-4-carboxylic acid

Cat. No.: B14901155
M. Wt: 165.17 g/mol
InChI Key: FLJLNBNBRRWIPY-UHFFFAOYSA-N
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Description

1,1-Dioxo-1,2-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dioxo-1,2-thiazolidine-4-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA). This one-pot multicomponent reaction (MCR) forms thiazolidin-4-one derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to improve yield, purity, and selectivity. Green chemistry approaches, such as using nano-catalysis and click reactions, have been employed to enhance the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1,2-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidines. These products have diverse applications in medicinal chemistry and drug design .

Scientific Research Applications

1,1-Dioxo-1,2-thiazolidine-4-carboxylic acid has numerous scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,1-dioxo-1,2-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also modulate protein-protein interactions, affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,1-dioxo-1,2-thiazolidine-4-carboxylic acid include:

Uniqueness

This compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse biological activities and potential as a drug candidate .

Properties

Molecular Formula

C4H7NO4S

Molecular Weight

165.17 g/mol

IUPAC Name

1,1-dioxo-1,2-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C4H7NO4S/c6-4(7)3-1-5-10(8,9)2-3/h3,5H,1-2H2,(H,6,7)

InChI Key

FLJLNBNBRRWIPY-UHFFFAOYSA-N

Canonical SMILES

C1C(CS(=O)(=O)N1)C(=O)O

Origin of Product

United States

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